molecular formula C13H15ClN2O2 B2473429 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide CAS No. 2411193-16-1

2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide

Cat. No. B2473429
CAS RN: 2411193-16-1
M. Wt: 266.73
InChI Key: SAYKDCWFOQYWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide is a chemical compound that has gained significant attention among scientists due to its potential applications in various fields. This compound is a derivative of the indole-3-acetic acid (IAA) class of plant hormones and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide is not fully understood. However, studies have suggested that this compound may act as an agonist of the 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide receptor and promote plant growth. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory activities, which may be related to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can promote plant growth, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. In addition, this compound has been found to exhibit anti-tumor and anti-cancer activities, making it a potential candidate for research in the field of oncology.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide is its ability to promote plant growth. This makes it a potential candidate for research in the field of agriculture. In addition, this compound has been found to exhibit various biological activities, making it a versatile compound for research in various fields. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide. One potential direction is to investigate the mechanism of action of this compound in more detail, particularly in relation to its ability to promote plant growth and exhibit anti-inflammatory and antioxidant activities. Another potential direction is to explore the potential applications of this compound in the field of medicine, particularly in relation to its anti-tumor and anti-cancer activities. Additionally, further research is needed to investigate the limitations of this compound and to develop new synthesis methods that can improve its solubility and yield.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide involves the reaction between 2-oxo-5-propan-2-yl-1,3-dihydroindole-3-acetic acid and thionyl chloride in the presence of triethylamine. This reaction leads to the formation of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide with a yield of around 75%. This synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide has been found to exhibit various biological activities, making it a potential candidate for research in various fields. One of the primary research applications of this compound is in the field of plant growth regulation. Studies have shown that 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide can mimic the effects of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide and promote plant growth. This compound has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for research in the field of medicine.

properties

IUPAC Name

2-chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-7(2)8-3-4-10-9(5-8)12(13(18)15-10)16-11(17)6-14/h3-5,7,12H,6H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYKDCWFOQYWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide

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